molecular formula C8H5F4NO3 B15322575 5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid

5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B15322575
M. Wt: 239.12 g/mol
InChI Key: QARHDANQANHEHJ-UHFFFAOYSA-N
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Description

5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C8H5F4NO3. This compound is characterized by the presence of a pyridine ring substituted with a tetrafluoroethoxy group and a carboxylic acid group. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid typically involves the introduction of the tetrafluoroethoxy group onto a pyridine ring followed by carboxylation. One common method involves the reaction of 5-hydroxypyridine-2-carboxylic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalytic hydrogenation and greener addition reactions can enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tetrafluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine
  • 5-(1,1,2,2-Tetrafluoroethoxy)-4-phenylthiazole

Uniqueness

5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a tetrafluoroethoxy group and a carboxylic acid group on the pyridine ring enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

5-(1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-4-1-2-5(6(14)15)13-3-4/h1-3,7H,(H,14,15)

InChI Key

QARHDANQANHEHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(C(F)F)(F)F)C(=O)O

Origin of Product

United States

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